molecular formula C24H22N2O B3860605 2-(naphthalen-1-yl)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide

2-(naphthalen-1-yl)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide

Cat. No.: B3860605
M. Wt: 354.4 g/mol
InChI Key: WAHPJXKWQOTTMK-OIEMVLAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a phenyl-substituted hexa-dienylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of naphthalen-1-yl-acetohydrazide with an appropriate aldehyde or ketone under basic conditions. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the phenyl or naphthalene rings, using reagents like halogens or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), sulfonates (RSO3H)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(naphthalen-1-yl)-N’-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide is unique due to its specific combination of structural elements, which confer distinct chemical and physical properties

Properties

IUPAC Name

2-naphthalen-1-yl-N-[(E)-[(3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19(10-5-6-13-20-11-3-2-4-12-20)25-26-24(27)18-22-16-9-15-21-14-7-8-17-23(21)22/h2-17H,18H2,1H3,(H,26,27)/b10-5+,13-6+,25-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHPJXKWQOTTMK-OIEMVLAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CC1=CC=CC2=CC=CC=C21)C=CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CC1=CC=CC2=CC=CC=C21)/C=C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(naphthalen-1-yl)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide
Reactant of Route 2
2-(naphthalen-1-yl)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide
Reactant of Route 3
2-(naphthalen-1-yl)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide
Reactant of Route 4
2-(naphthalen-1-yl)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide
Reactant of Route 5
2-(naphthalen-1-yl)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide
Reactant of Route 6
2-(naphthalen-1-yl)-N'-[(2E,3E,5E)-6-phenylhexa-3,5-dien-2-ylidene]acetohydrazide

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